COX-2 Selectivity over Parent Indomethacin
Methylation of the carboxylate group in indomethacin, a non-selective COX-1/2 inhibitor, is reported to confer significant COX-2 selectivity on the resulting methyl ester derivative [1]. In contrast, the parent compound indomethacin exhibits potent, non-selective inhibition of both isozymes with reported IC50s of 18 nM for COX-1 and 18 nM for COX-2 in CHO cells [2].
| Evidence Dimension | COX-2 vs COX-1 Selectivity |
|---|---|
| Target Compound Data | Confers significant COX-2 selectivity (Qualitative descriptor from study) |
| Comparator Or Baseline | Indomethacin: COX-1 IC50 = 18 nM, COX-2 IC50 = 18 nM (Non-selective) |
| Quantified Difference | Qualitative shift from non-selective to COX-2 selective inhibitor |
| Conditions | Computational docking and molecular dynamics study; reference to experimental data in cited literature |
Why This Matters
This selectivity shift is critical for researchers needing to inhibit COX-2 without affecting COX-1, a property not offered by the parent indomethacin.
- [1] Sárosi MB. Binding of indomethacin methyl ester to cyclooxygenase-2. A computational study. J Mol Model. 2018;24(7):150. View Source
- [2] PeptideDB. Indomethacin-d4 Methyl Ester Product Information. View Source
